molecular formula C7H14ClNO3 B1383690 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride CAS No. 2059988-37-1

3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride

Cat. No.: B1383690
CAS No.: 2059988-37-1
M. Wt: 195.64 g/mol
InChI Key: GICNVKPFRVCGJV-UHFFFAOYSA-N
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Description

3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 It is a derivative of oxane, featuring an aminomethyl group and a carboxylic acid group, with the hydrochloride salt form enhancing its solubility and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Aminomethyl Group:

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, which may involve the use of carbon dioxide or other carboxylating agents.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Common industrial methods include:

    Batch Processing: Involves synthesizing the compound in large batches, with careful control of reaction conditions to ensure high yield and purity.

    Continuous Flow Processing: A more modern approach where reactants are continuously fed into a reactor, and products are continuously removed, allowing for more efficient and consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products

    Oxidation Products: Oxidized derivatives such as oxane-3-carboxylic acid.

    Reduction Products: Reduced forms like oxane-3-methanol.

    Substitution Products: Various substituted oxane derivatives depending on the substituent introduced.

Scientific Research Applications

3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with various enzymes and receptors, potentially modulating their activity. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-(Aminomethyl)oxane-3-carboxylic acid: The free acid form without the hydrochloride salt.

    6-(Aminomethyl)oxane-3-carboxylic acid hydrochloride: A positional isomer with the aminomethyl group at a different position on the oxane ring.

Uniqueness

3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern and the presence of both an aminomethyl group and a carboxylic acid group on the oxane ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(aminomethyl)oxane-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c8-4-7(6(9)10)2-1-3-11-5-7;/h1-5,8H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICNVKPFRVCGJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(COC1)(CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride
Reactant of Route 2
3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride
Reactant of Route 3
3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride
Reactant of Route 4
3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride
Reactant of Route 5
3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride
Reactant of Route 6
3-(Aminomethyl)oxane-3-carboxylic acid hydrochloride

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